molecular formula C20H18O3S B3061127 Benzhydryl 4-methylbenzenesulfonate CAS No. 5435-24-5

Benzhydryl 4-methylbenzenesulfonate

Cat. No. B3061127
CAS RN: 5435-24-5
M. Wt: 338.4 g/mol
InChI Key: IKNSIYSFOKPVBU-UHFFFAOYSA-N
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Description

Benzhydryl 4-methylbenzenesulfonate is a type of benzene compound . It has a molecular formula of C20H18O3S and an average mass of 338.420 Da .


Synthesis Analysis

The synthesis of Benzhydryl 4-methylbenzenesulfonate or similar compounds often involves nucleophilic substitution reactions . For instance, a novel 1-benzhydryl piperazine derivative was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . Another method involves the use of p-toluenesulfonyl chloride under solvent-free conditions to synthesize symmetrical bis(benzhydryl)ethers .


Molecular Structure Analysis

The molecular structure of Benzhydryl 4-methylbenzenesulfonate consists of 20 carbon atoms, 18 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Benzhydryl 4-methylbenzenesulfonate can undergo various chemical reactions. For example, it can be generated from benzhydryl halides by UV irradiation . The crude imines generated by this rearrangement reaction can be directly transformed into various aromatic secondary amine derivatives via reduction or addition reactions .

Scientific Research Applications

Photogeneration and Radical Chemistry

Benzhydryl radicals and cations are reactive intermediates central to the understanding of organic reactivity. They can be generated from benzhydryl halides by UV irradiation. Researchers have performed transient absorption (TA) measurements over a wide time range (from femtoseconds to microseconds) to unravel the complete reaction scheme involving these species . Understanding their behavior is crucial for designing new synthetic routes and studying reaction mechanisms.

Safety and Hazards

The safety data sheet for a similar compound, Methyl benzenesulfonate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation .

Future Directions

Future research could explore the iodine-mediated 1,2-aryl migration reaction of primary benzhydryl amines under transition metal-free conditions . This could lead to the development of new synthetic methods and the discovery of new compounds with potential applications in various fields.

properties

IUPAC Name

benzhydryl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O3S/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNSIYSFOKPVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202726
Record name Benzhydryl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydryl 4-methylbenzenesulfonate

CAS RN

5435-24-5
Record name Benzhydryl 4-methylbenzenesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC20251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzhydryl 4-methylbenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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